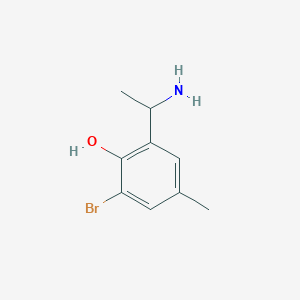

2-(1-Aminoethyl)-6-bromo-4-methylphenol

Description

Contemporary Significance of Substituted Phenolic Frameworks in Chemical Research

Substituted phenols are fundamental molecules that are indispensable to human health, agriculture, and a wide range of synthetic materials. oregonstate.edu These compounds are characterized by a phenol (B47542) ring bearing various functional groups, which heavily influence their physical, chemical, and biological properties. oregonstate.eduijhmr.comresearchgate.net They are recognized as crucial starting materials and value-added intermediates for the synthesis of more complex molecules, including benzopyrans, pharmaceuticals, and therapeutic agents. wisdomlib.orgresearchgate.net The properties of phenolic molecules are substantially affected by the substitution pattern on the aromatic ring, making the synthesis of phenols with precise control over substituent placement a key area of interest for organic, medicinal, and polymer chemists. oregonstate.edu

Role of Halogenated and Amino-Substituted Phenols in Synthetic and Mechanistic Studies

The introduction of halogen and amino groups onto a phenol ring creates a multifunctional scaffold with significant potential in synthetic and mechanistic chemistry.

Halogenated Phenols: The incorporation of halogen atoms is a powerful strategy for tuning the physicochemical and structural properties of molecules. nih.gov Halogenation can be used to control a compound's lipophilicity, metabolic stability, and membrane permeabilization activity. nih.gov The presence of a halogen atom can also modulate ligand-receptor interactions through its steric and electronic effects. nih.gov From a synthetic standpoint, halophenols are valuable intermediates. For instance, the carbon-halogen bond can be activated to facilitate nucleophilic aromatic substitution, enabling the introduction of other functional groups under mild conditions. acs.org

Amino-Substituted Phenols: Aminophenols and their derivatives are vital intermediates in various chemical industries. For example, 4-aminophenol (B1666318) is a key precursor in the synthesis of analgesic and antipyretic drugs. researchgate.net In mechanistic studies, the oxidative coupling of 2-aminophenols is a critical process for forming the 2-aminophenoxazinone chromophore, a reaction catalyzed by enzymes like phenoxazinone synthase. researchgate.net The amino group's electronic properties can significantly influence the reactivity of the aromatic ring and its other substituents.

Contextualization of 2-(1-Aminoethyl)-6-bromo-4-methylphenol within Complex Chemical Structures

This compound is a polysubstituted, chiral phenol. Its structure features a central 4-methylphenol (p-cresol) core, further functionalized with a bromine atom at the 6-position and a chiral 1-aminoethyl group at the 2-position. This specific arrangement of a hydroxyl group, an alkyl group, a halogen, and a chiral aminoalkyl side chain makes it a highly versatile, yet under-investigated, chemical entity.

This multifunctionality suggests its potential as a sophisticated building block for larger, more complex molecules. The presence of the amino group and the phenolic hydroxyl group allows for the formation of Schiff bases, which are pivotal in the development of coordination chemistry. nih.gov The chiral center within the aminoethyl group introduces stereochemical complexity, suggesting its potential use in asymmetric synthesis or as a chiral ligand for metal catalysts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₉H₁₂BrNO |

| InChI Code | 1S/C9H12BrNO/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,6,12H,11H2,1-2H3 sigmaaldrich.com |

| InChI Key | OCUNYYHZQCQDIR-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Research Opportunities and Challenges Pertaining to this compound

The unique structure of this compound presents distinct avenues for research, alongside notable challenges.

Research Opportunities:

Synthetic Chemistry: The compound's multiple reactive sites (hydroxyl, amino, bromo, and the aromatic ring) make it an attractive precursor for constructing complex heterocyclic systems or as a key intermediate in multi-step syntheses. smolecule.com

Medicinal Chemistry: Many halogenated phenolic compounds exhibit biological activity, such as antimicrobial or antioxidant properties. smolecule.com This molecule could be investigated for similar activities, with its specific substitution pattern potentially offering a unique biological profile.

Asymmetric Catalysis: The chiral aminoethyl group suggests that the molecule or its derivatives could serve as chiral ligands in metal-catalyzed reactions, a cornerstone of modern synthetic chemistry.

Materials Science: Phenolic resins are a major class of polymers. oregonstate.edu Functionalized phenols like this one could be explored as monomers for the creation of specialty polymers with tailored properties, such as flame retardancy (due to the bromine) or specific surface activities.

Research Challenges:

Synthesis: A primary challenge is the development of efficient and selective synthetic routes. Achieving control over both regioselectivity (directing the different substituents to the correct positions) and stereoselectivity (controlling the chirality of the 1-aminoethyl group) during synthesis is a significant hurdle, a common issue in the preparation of highly substituted phenols. oregonstate.edu

Lack of Existing Data: There is a notable scarcity of published research specifically on this compound, meaning foundational work is required to characterize its physical properties, spectral data, and chemical reactivity.

Complex Reactivity: The presence of multiple functional groups can lead to complex reaction outcomes and potential side reactions, complicating its use as a synthetic building block. Careful protection-deprotection strategies may be necessary to selectively manipulate different parts of the molecule.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-aminophenol |

| 2-aminophenol |

| p-cresol |

| 2-aminophenoxazinone |

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-(1-aminoethyl)-6-bromo-4-methylphenol |

InChI |

InChI=1S/C9H12BrNO/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,6,12H,11H2,1-2H3 |

InChI Key |

OCUNYYHZQCQDIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(C)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for the Preparation of 2 1 Aminoethyl 6 Bromo 4 Methylphenol

Retrosynthetic Analysis and Strategic Disconnections for the 2-(1-Aminoethyl)-6-bromo-4-methylphenol Scaffold

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, readily available starting materials to devise a viable synthetic plan. amazonaws.com For this compound, several logical disconnections can be proposed to simplify the structure.

The most prominent disconnection is at the carbon-nitrogen (C-N) bond of the chiral aminoethyl group. This approach is based on the well-established transformation of a carbonyl group into an amine via reductive amination. This disconnection identifies a key precursor: 2-acetyl-6-bromo-4-methylphenol. This ketone intermediate contains the complete carbon skeleton and the required substitution pattern on the aromatic ring.

Further disconnection of the acetyl and bromo groups from the phenolic ring leads back to the simple and commercially available starting material, 4-methylphenol (p-cresol). This suggests a forward synthesis commencing with p-cresol, followed by regioselective bromination and acylation to construct the key ketone intermediate, and concluding with the asymmetric introduction of the amine.

An alternative strategy involves disconnecting the carbon-carbon (C-C) bond of the aminoethyl side chain. This would imply starting with a salicylaldehyde (B1680747) derivative (2-formyl-6-bromo-4-methylphenol), converting it to an imine, and then introducing the methyl group via an asymmetric nucleophilic addition. elsevierpure.com

Both pathways hinge on the effective and regiocontrolled functionalization of the 4-methylphenol core, which is addressed in the subsequent sections. The primary strategy, proceeding through the phenolic ketone, is often preferred due to the efficiency of modern asymmetric reductive amination techniques.

Synthetic Approaches to Key Precursors: Regioselective Functionalization of Methylphenols

The construction of the key intermediates, such as 2-acetyl-6-bromo-4-methylphenol or its formyl analogue, requires precise control over the regioselectivity of electrophilic substitution on the 4-methylphenol ring. The hydroxyl group is a powerful ortho-, para-directing group; with the para position occupied by the methyl group, substitutions are directed to the ortho positions (C2 and C6).

Achieving selective mono-bromination of 4-methylphenol at an ortho position is a critical first step. Direct electrophilic bromination can often lead to mixtures of mono- and di-brominated products. However, careful selection of reagents and conditions can significantly favor the desired 2-bromo-4-methylphenol (B149215).

The challenge in the regioselective bromination of phenols arises from the small electronic differences between the ortho and para positions. chemistryviews.org Various methods have been developed to enhance this selectivity. For instance, the use of bromine chloride in an inert organic solvent has been shown to selectively brominate phenolic compounds in the ortho position. google.com Another approach involves using trimethylsilyl (B98337) bromide (TMSBr) in the presence of specific sulfoxides, which can promote mild and highly regioselective bromination. chemistryviews.orgresearchgate.net A process for synthesizing 2-bromo-4-methyl phenol (B47542) involves brominating 4-methyl phenol in the absence of light within a specific temperature range, using agents like bromine or HBr/H2O2. quickcompany.in Continuous bromination processes have also been developed to improve selectivity and yield by controlling the contact between the generated product and the brominating agent. google.com

| Brominating Agent/System | Key Features | Selectivity | Reference |

|---|---|---|---|

| BrCl in inert solvent | Reaction proceeds at temperatures from -20 to 70 °C. | Favors ortho-bromination over para-bromination. | google.com |

| TMSBr / bulky sulfoxides | Mild conditions (room temperature); thioether byproduct can promote the reaction. | High para-selectivity, but adaptable for ortho-selectivity on para-substituted phenols. | chemistryviews.org |

| KBr / ZnAl–BrO3−–LDHs | Utilizes layered double hydroxides (LDHs) as reagents. | Excellent regioselectivity, favoring the para site, or ortho if para is blocked. | researchgate.net |

| NBS / Amine Catalyst | Catalytic approach to improve selectivity. | Can be tuned for ortho-selectivity by forming an active N-halo intermediate. | scientificupdate.com |

Once 2-bromo-4-methylphenol is obtained, the acetyl group can be introduced at the vacant C6 position via a Friedel-Crafts acylation or, more selectively, through a Fries rearrangement of the corresponding acetate (B1210297) ester.

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative for functionalizing aromatic compounds. nih.gov This strategy relies on a directing metalation group (DMG) that positions a strong organolithium base to deprotonate a specific adjacent site.

For phenolic substrates, the hydroxyl group must first be converted into a suitable DMG, such as a carbamate (B1207046) or an ether. This protected phenol is then treated with a strong base like sec-butyllithium (B1581126) at low temperatures (-78 °C) to generate an ortho-lithiated species. nih.govuwindsor.ca This reactive intermediate can then be trapped with a wide range of electrophiles.

To synthesize the 2-acetyl-6-bromo-4-methylphenol precursor, one could envision a sequence starting from 4-methylphenol:

Protection: Convert the phenolic -OH to a DMG (e.g., -OCONEt2).

First DoM: Lithiate the C2 position and quench with a bromine source (e.g., 1,2-dibromotetrafluoroethane) to install the bromo substituent.

Second DoM: Perform a second lithiation at the C6 position, which is now the most activated site adjacent to the DMG.

Acylation: Quench the new aryllithium species with an acetylating agent (e.g., N-methoxy-N-methylacetamide).

Deprotection: Remove the DMG to reveal the free phenol.

This method provides unambiguous control over the substitution pattern, avoiding the formation of isomers that can occur with electrophilic aromatic substitution. While multi-step, the high regioselectivity often makes it the preferred strategy for complex substituted aromatics. uwindsor.ca

Stereocontrolled Introduction of the 1-Aminoethyl Moiety

The final and most critical phase of the synthesis is the creation of the chiral center in the 1-aminoethyl side chain. This requires a stereocontrolled process to produce a single enantiomer of the final product. rsc.orgnih.gov

Asymmetric reductive amination is a highly efficient method for converting ketones directly into chiral amines. researchgate.net This one-pot reaction involves the condensation of the ketone (2-acetyl-6-bromo-4-methylphenol) with an ammonia (B1221849) source to form a pro-chiral imine intermediate, which is then asymmetrically reduced without being isolated.

The success of this reaction depends on a chiral catalyst, typically a transition metal complexed with a chiral ligand. Iridium and Ruthenium-based catalysts have shown exceptional activity and enantioselectivity for the reductive amination of aryl ketones. researchgate.netdicp.ac.cn For instance, Ir-f-Binaphane complexes have been used to achieve high conversions and enantioselectivities (up to 96% ee) for the asymmetric reductive amination of aryl ketones. dicp.ac.cn Similarly, certain ruthenium catalysts can be used to prepare chiral primary amines with high enantiomeric excess on a large scale. researchgate.net The reductant can be hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like isopropanol (B130326) or formic acid (asymmetric transfer hydrogenation). wikipedia.org

| Catalyst System | Transformation | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ir-f-Binaphane / Ti(OiPr)4, I2 | Reductive Amination (H2) | Aryl Ketones | Up to 96% | dicp.ac.cn |

| Ru-dtbm-Segphos / NH3, NH4Cl | Reductive Amination (H2) | Aryl Methyl Ketones | >93% | researchgate.net |

| Ru(BINAP)-diamine | Hydrogenation | Ketones with chelating groups | High | wikipedia.org |

| Oxazaborolidine / BH3 | Reduction | Aromatic Ketones | 91–98% | mdpi.com |

An alternative stereocontrolled route begins with a phenolic aldehyde, 2-formyl-6-bromo-4-methylphenol. The aldehyde is first condensed with a chiral amine or an achiral amine in the presence of a chiral catalyst to form an imine. A subsequent asymmetric addition of a methyl nucleophile (e.g., methyllithium (B1224462) or methylmagnesium bromide) to the C=N bond establishes the chiral center. acs.org

The development of catalytic asymmetric 1,2-addition of organometallics to imines has become a cornerstone of chiral amine synthesis. elsevierpure.com Chiral phosphoric acids, for example, have been shown to catalyze the addition of nucleophiles to N-acyl imines with excellent yield and enantioselectivity. organic-chemistry.org The choice of chiral ligand or catalyst is crucial for controlling the facial selectivity of the nucleophilic attack on the imine. After the addition, any auxiliary or protecting group on the nitrogen atom is cleaved to yield the final primary amine. This method offers a powerful alternative to reductive amination, particularly when the corresponding phenolic aldehyde is more accessible than the ketone.

Chiral Auxiliary or Catalyst-Mediated Approaches for Stereoselective Aminoethyl Group Installation

The introduction of the chiral 1-aminoethyl moiety at the ortho-position of the phenolic hydroxyl group is a critical step that dictates the stereochemical purity of the final product. Chiral auxiliaries and catalysts are instrumental in achieving high levels of stereocontrol in this transformation.

A prevalent and reliable strategy involves the diastereoselective addition of an organometallic reagent to an imine derived from a suitable precursor, where the imine nitrogen is attached to a chiral auxiliary. researchgate.netnih.gov This approach allows for the formation of the new stereocenter under the steric and electronic influence of the auxiliary.

One of the most effective classes of chiral auxiliaries for the synthesis of α-branched amines are sulfinamides, particularly tert-butanesulfinamide. wikipedia.org The general approach commences with the condensation of a ketone precursor, 2-acetyl-6-bromo-4-methylphenol (or a protected derivative), with an enantiopure tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. Subsequent addition of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), proceeds with high diastereoselectivity. The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. wikipedia.org The final step involves the acidic cleavage of the sulfinyl group to afford the desired chiral primary amine.

Another well-established class of chiral auxiliaries are oxazolidinones, popularized by Evans. yinshai.com In a similar vein, an imine can be formed from the ketone precursor and a chiral amino alcohol-derived auxiliary. Nucleophilic addition of a methyl group equivalent would then proceed in a highly diastereoselective manner.

Catalytic asymmetric methods offer an alternative, more atom-economical approach. The enantioselective addition of organozinc reagents to imines, catalyzed by chiral ligands, has been shown to be effective for the synthesis of α-chiral amines. organic-chemistry.org For instance, a catalyst system generated in situ from a chiral amino alcohol and a zinc salt can mediate the enantioselective addition of dimethylzinc (B1204448) to the imine precursor.

The following table summarizes representative data for the synthesis of chiral benzylic amines using different chiral auxiliaries, which can be considered analogous to the synthesis of the target compound.

| Chiral Auxiliary/Catalyst | Imine Substrate | Nucleophile | Diastereomeric/Enantiomeric Excess | Yield (%) |

| (R)-tert-Butanesulfinamide | Aryl Ketimine | MeMgBr | >95% de | 85-95 |

| Evans Oxazolidinone | Aryl Aldimine | MeLi | >98% de | 80-90 |

| Chiral Amino Alcohol/Zn(OTf)₂ | Aryl Aldimine | Me₂Zn | 90-99% ee | 75-92 |

Palladium-Catalyzed Cross-Coupling Reactions for Constructing the Substituted Phenol Core

While the primary focus for stereocontrol lies in the installation of the aminoethyl group, palladium-catalyzed cross-coupling reactions are indispensable for constructing the substituted phenol core, particularly when starting from simpler precursors. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. organic-chemistry.orgnih.gov

In a potential synthetic route, one could envision the coupling of 2,6-dibromo-4-methylphenol (B1582163) with an appropriate chiral amine surrogate. However, achieving regioselectivity and preventing side reactions can be challenging. A more plausible strategy involves the palladium-catalyzed amination of a pre-functionalized aryl bromide. For instance, if a suitable chiral aminoethyl synthon is available, it could be coupled with a brominated phenol derivative.

The choice of palladium catalyst and ligand is crucial for the success of these coupling reactions. A variety of phosphine-based ligands have been developed to facilitate the amination of aryl bromides. organic-chemistry.orgsemanticscholar.org The reaction conditions, including the choice of base and solvent, also play a significant role in the efficiency of the transformation.

While direct palladium-catalyzed amination to install the chiral aminoethyl group in one step is not a standard approach, these cross-coupling methods are vital for synthesizing the necessary precursors. For example, the synthesis of 2-bromo-4-methylphenol itself can be achieved through the bromination of p-cresol. quickcompany.ingoogle.comgoogle.com Subsequent functionalization at the 2-position would then set the stage for the introduction of the aminoethyl group.

The following table provides illustrative examples of palladium-catalyzed amination of aryl bromides.

| Aryl Bromide | Amine | Palladium Catalyst/Ligand | Base | Yield (%) |

| 4-Bromoanisole | Ammonia | Pd₂(dba)₃ / XPhos | NaOtBu | 85 |

| 1-Bromo-4-tert-butylbenzene | Ammonium Sulfate | Pd(OAc)₂ / RuPhos | K₃PO₄ | 78 |

| 2-Bromotoluene | Methylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | 92 |

Optimization of Reaction Parameters for Enhanced Yields and Purity

The optimization of reaction parameters is a critical aspect of developing a robust and efficient synthesis for this compound. Key variables that influence the yield and purity of the product include the choice of solvent, reaction temperature, stoichiometry of reagents, and the nature of the catalyst or auxiliary.

For the stereoselective addition of organometallic reagents to chiral imines, the solvent can have a profound effect on the diastereoselectivity. acs.org Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred as they can enhance the degree of pre-organization in the transition state, leading to higher stereocontrol. The reaction temperature is also a critical parameter; these additions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and improve selectivity.

The nature of the organometallic reagent is another important consideration. While Grignard reagents are commonly used, organolithium or organozinc reagents may offer different levels of reactivity and selectivity. wiley-vch.de The stoichiometry of the reagent is also optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

In the context of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. The ligand influences the stability, activity, and selectivity of the palladium catalyst. The selection of the base is also crucial, with common choices including sodium tert-butoxide, potassium phosphate, and cesium carbonate. organic-chemistry.orgsemanticscholar.org The reaction temperature and time must be carefully controlled to ensure complete reaction and prevent catalyst decomposition or product degradation.

The purification of the final product is also a key consideration for achieving high purity. Chromatographic techniques, such as column chromatography, are often employed to separate the desired product from any unreacted starting materials, byproducts, or residual catalyst. Crystallization can also be an effective method for obtaining highly pure material.

The following table outlines key reaction parameters and their potential impact on the synthesis.

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| Solvent | Can affect solubility, reaction rate, and stereoselectivity. | Screening of a range of aprotic solvents (e.g., THF, toluene, CH₂Cl₂). |

| Temperature | Influences reaction rate and selectivity; lower temperatures often favor higher selectivity. | Running the reaction at various temperatures (e.g., -78 °C, -40 °C, 0 °C, rt) to find the optimal balance. |

| Reagent Stoichiometry | Affects conversion and byproduct formation. | Titration of the organometallic reagent and varying the molar equivalents. |

| Catalyst/Ligand Loading | Impacts reaction rate and cost-effectiveness. | Screening different catalyst loadings to find the minimum required for efficient conversion. |

| Base | Crucial for palladium-catalyzed reactions; influences catalyst activity and stability. | Testing various inorganic and organic bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). |

Advanced Spectroscopic and Spectrometric Characterization of 2 1 Aminoethyl 6 Bromo 4 Methylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full suite of NMR experiments would provide a complete picture of the atomic arrangement in 2-(1-Aminoethyl)-6-bromo-4-methylphenol.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display two singlets for the two protons on the phenolic ring, with their chemical shifts influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromo and aminoethyl groups. The methyl group attached to the ring would appear as a singlet, typically in the range of 2.0-2.5 ppm. The aminoethyl side chain would present a more complex pattern: a quartet for the methine proton (CH) coupled to the adjacent methyl protons, and a doublet for the terminal methyl group (CH₃). The protons of the amino group (NH₂) might appear as a broad singlet, and the phenolic hydroxyl (OH) proton would also be a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The number of signals would confirm the molecular symmetry. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The carbons of the aminoethyl and methyl groups would resonate in the upfield region. The chemical shifts would provide crucial information about the electronic environment of each carbon atom.

Chemical Shift Anisotropy Effects: While less commonly a focus in routine analysis, chemical shift anisotropy can influence the relaxation times and line widths of NMR signals, particularly for nuclei in electronically asymmetric environments like the brominated aromatic ring. In solid-state NMR, these effects would be more pronounced and could provide information about the orientation of molecular fragments.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. A cross-peak between the methine proton and the terminal methyl protons of the aminoethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the aromatic protons and the carbons of the methyl and aminoethyl substituents, confirming their placement on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons, which helps in elucidating stereochemistry and conformation. For example, NOE correlations between the protons of the aminoethyl side chain and the aromatic protons would indicate their spatial arrangement relative to the phenolic ring.

The aminoethyl side chain of this compound can exhibit rotational freedom around the carbon-carbon and carbon-nitrogen single bonds. Dynamic NMR studies, involving recording spectra at various temperatures, could reveal information about these conformational exchange processes. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals, allowing for the determination of the energy barriers to rotation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₂BrNO), the expected exact mass would be calculated and compared to the experimentally measured value. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the aminoethyl side chain or cleavage of the C-Br bond.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Group Modes and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. The N-H stretching of the primary amine would also appear in this region, typically as two bands for the symmetric and asymmetric stretches. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000 cm⁻¹. The C=C stretching of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. C-N and C-O stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibration would also be observable, typically in the lower frequency region of the spectrum.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, would be reflected in the positions and shapes of the corresponding vibrational bands. For instance, broader and red-shifted O-H and N-H bands in the solid-state IR spectrum compared to a dilute solution would indicate the presence of hydrogen bonding.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Crystal Packing Analysis

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry established by NMR.

Furthermore, X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds between the hydroxyl and amino groups of neighboring molecules, and potentially other non-covalent interactions like π-π stacking of the aromatic rings. These interactions govern the physical properties of the solid material.

Lack of Specific Chiroptical Data for this compound Prevents Detailed Spectroscopic Analysis

A thorough investigation of scientific literature and spectral databases has revealed a significant gap in the available information regarding the chiroptical properties of the chemical compound this compound. Specifically, no published experimental or theoretical data on its Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra could be located. This absence of specific data precludes a detailed analysis and the generation of the requested article on its advanced spectroscopic and spectrometric characterization for absolute stereochemical configuration determination.

Chiroptical spectroscopic techniques such as CD and ORD are powerful tools for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. The resulting spectra, often characterized by Cotton effects, are unique to the stereochemistry of the molecule and can be used, frequently in conjunction with quantum chemical calculations, to assign the (R) or (S) configuration to a chiral center.

For the subject compound, this compound, the presence of a chiral center at the carbon atom of the aminoethyl group adjacent to the phenyl ring suggests that it will exhibit optical activity. The substituted phenol (B47542) ring acts as the primary chromophore. The electronic transitions of this chromophore, perturbed by the chiral environment of the aminoethyl group, would be expected to give rise to distinct CD and ORD spectra for its two enantiomers. The bromo and methyl substituents on the phenol ring would further influence the electronic environment and, consequently, the chiroptical response.

However, without experimental measurements or computational modeling of these spectra, any discussion of the specific wavelengths of Cotton effects, their signs (positive or negative), and their magnitudes (molar ellipticity in CD or specific rotation in ORD) would be purely speculative. The creation of data tables with detailed research findings, as requested, is therefore not possible without fabricating data, which would compromise scientific accuracy.

While general principles of chiroptical spectroscopy can be applied to predict the types of electronic transitions that would be observed for the substituted phenol chromophore, the precise nature of the CD and ORD spectra is highly sensitive to the specific geometry and electronic structure of the molecule. Therefore, a scientifically rigorous article on the chiroptical spectroscopic characterization of this compound cannot be produced at this time due to the lack of foundational data. Further experimental research or dedicated theoretical studies are required to elucidate the chiroptical properties of this compound.

Potential Applications of 2 1 Aminoethyl 6 Bromo 4 Methylphenol As a Building Block in Advanced Organic Synthesis

Utilization in the Construction of Nitrogen-Containing Heterocyclic Systems

The inherent functionalities of 2-(1-aminoethyl)-6-bromo-4-methylphenol make it an adept precursor for the synthesis of various nitrogen-containing heterocyclic systems. The vicinal amino and hydroxyl groups on the aromatic ring are particularly suited for cyclization reactions.

For instance, condensation reactions with appropriate dielectrophiles can lead to the formation of fused heterocyclic structures. The reaction of aminophenols with suitable reagents can yield a variety of heterocyclic compounds. nanobioletters.com The primary amino group can react with carbonyl compounds to form imines, which can then undergo intramolecular cyclization with the neighboring hydroxyl group. This strategy could be employed to synthesize substituted benzoxazines or related seven-membered rings, depending on the linker of the dielectrophile.

Furthermore, 2-aminophenols are known to undergo a range of cyclization reactions. chemcess.com By analogy, the title compound could react with α-haloketones or α-halocarboxylic acids to form substituted quinoxalinones or benzoxazinones, respectively. The presence of the chiral aminoethyl side chain would introduce a stereocenter, potentially leading to the synthesis of enantiomerically enriched heterocyclic products.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Potential Heterocyclic Product | Reaction Type |

| Phosgene or equivalent | Benzoxazolone derivative | Cyclization |

| α-Diketone | Quinoxaline derivative | Condensation/Cyclization |

| β-Ketoester | Benzodiazepine derivative | Condensation/Cyclization |

| Carbon disulfide | Benzoxazole-2-thione derivative | Cyclocondensation |

Integration into Polycyclic and Macrocyclic Architectures

The bromine atom on the aromatic ring serves as a crucial handle for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the integration of the this compound moiety into larger polycyclic and macrocyclic frameworks. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for this purpose.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination with amines, could be employed to append new aromatic or heteroaromatic rings. This approach is fundamental in the synthesis of complex polycyclic aromatic hydrocarbons from smaller aromatic fragments. rsc.orgnih.gov The steric hindrance from the adjacent aminoethyl and hydroxyl groups might influence the reaction conditions required but also offers potential for controlling the regioselectivity of the coupling.

Moreover, the combination of the bromo-substituent and the nucleophilic amino/hydroxyl groups allows for sequential or one-pot reactions to build macrocycles. For example, an initial cross-coupling reaction at the bromine site could be followed by an intramolecular condensation or etherification involving the amino or hydroxyl group to close a large ring structure.

Application in Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are powerful tools for generating molecular complexity efficiently. nih.gov The primary amine functionality of this compound makes it a suitable component for several important MCRs.

In an Ugi-type MCR, the primary amine could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like structures. Similarly, in a Mannich-type reaction, it could react with an aldehyde and a compound containing an active hydrogen (like a ketone) to form β-amino carbonyl compounds. nih.gov The Petasis reaction, a variation of the Mannich reaction using organoboronic acids, is another possibility. nih.gov

The participation of the phenolic hydroxyl group could also lead to novel MCR pathways, potentially acting as an internal nucleophile after the initial steps, leading to the formation of heterocyclic products in a single, highly efficient step. The efficiency of MCRs reduces the need for isolating intermediates, thereby saving time, resources, and minimizing waste. nih.gov

Table 2: Potential Multicomponent Reactions Involving this compound

| MCR Type | Other Reactants | Potential Product Class |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Mannich Reaction | Aldehyde, Enolizable Ketone | β-Amino Ketone |

| Petasis Reaction | Aldehyde, Boronic Acid | Allylic Amine |

| Hantzsch Dihydropyridine Synthesis | Two equivalents of a β-ketoester, Aldehyde | Dihydropyridine Derivative |

Development of Novel Organocatalysts or Organometallic Ligands Incorporating the this compound Moiety

The structure of this compound is well-suited for applications in asymmetric catalysis. The presence of a chiral center in the aminoethyl side chain, combined with the two potential coordination sites (the nitrogen of the amine and the oxygen of the phenol), makes it an attractive candidate for a chiral ligand in organometallic catalysis. researchgate.netnih.gov

Upon complexation with a metal center (e.g., palladium, rhodium, copper, or gold), the resulting chiral complex could catalyze a variety of asymmetric transformations, such as hydrogenations, allylic substitutions, or C-C bond-forming reactions. rsc.orgmdpi.com The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by the substituents on the aromatic ring.

Furthermore, the molecule itself, or a simple derivative, could function as an organocatalyst. Chiral amino alcohols and aminophenols are known to catalyze reactions such as asymmetric aldol (B89426) additions or Michael reactions. The combination of a Brønsted basic amine and a Brønsted acidic phenol (B47542) within the same molecule could enable cooperative catalysis for a range of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.